6-Methoxychroman-3-amine belongs to the class of chroman derivatives, which are bicyclic compounds characterized by a chromene structure. Chromans are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific compound is classified as an amine due to the presence of an amino group (-NH2) attached to the chroman framework. It has been studied for its potential role as a Rho kinase inhibitor, which is relevant in the context of various diseases, including cancer and cardiovascular disorders .
The synthesis of 6-methoxychroman-3-amine can be achieved through several methods. One notable approach involves the asymmetric hydrogenation of chroman derivatives. For example, (S)-6-methoxychroman-3-carboxylic acid can be synthesized via hydrogenation processes that utilize specific catalysts under controlled conditions . Another method includes reductive amination techniques where appropriate aldehydes or ketones are reacted with amines in the presence of reducing agents like sodium cyanoborohydride .
Key parameters in these synthesis methods include:
The molecular structure of 6-methoxychroman-3-amine can be described by its chroman backbone with a methoxy group (-OCH3) at the 6-position and an amino group at the 3-position. The chroman structure consists of a benzene ring fused to a tetrahydrofuran ring.
The compound's three-dimensional conformation can significantly influence its biological activity, particularly in interactions with biological targets such as enzymes or receptors.
6-Methoxychroman-3-amine can undergo various chemical reactions typical for amines and aromatic compounds:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 6-methoxychroman-3-amine primarily revolves around its role as a Rho kinase inhibitor. Rho kinase is involved in various cellular processes, including smooth muscle contraction and cell migration. Inhibition of this enzyme can lead to vasodilation and reduced cell proliferation, making it a target for treating conditions like hypertension and cancer.
Research indicates that the binding affinity of 6-methoxychroman-3-amine to Rho kinase can be enhanced by structural modifications that optimize interactions with the enzyme's active site . Molecular docking studies have been employed to elucidate these interactions further.
The physical properties of 6-methoxychroman-3-amine include:
Chemical properties include:
6-Methoxychroman-3-amine has several scientific applications:
The core structure follows standardized IUPAC naming conventions. The base compound is designated as 6-Methoxychroman-3-amine, reflecting a chroman scaffold (a benzodihydropyran ring) with a methoxy group at position 6 and an amino group at position 3. Positional isomerism is significant: "6-Methoxychroman-4-amine" (CAS 1018978-89-6) denotes an amino group at C4 instead of C3 [3]. Common synonyms include:
The chiral center at C3 or C4 (depending on the isomer) confers stereoisomerism. Enantiomers are designated using the R/S system:
Table 1: Stereoisomers of 6-Methoxychroman Amines
Compound Name | CAS Number | Chiral Center | Configuration |
---|---|---|---|
(R)-6-Methoxychroman-4-amine | 1018978-89-6 | C4 | R |
(S)-6-Methoxychroman-3-amine | 164322-62-7 | C3 | S |
The molecular formula for all structural variants is C₁₀H₁₃NO₂, consistent across isomers. This formula accounts for:
SMILES notations encode stereochemistry and atomic connectivity:
N[C@@H]1CCOC2=C1C=C(OC)C=C2
[3] N[C@@H]1COC2=C(C=C(OC)C=C2)C1
[4] The 3D conformation is influenced by:
While explicit solubility data for 6-Methoxychroman-3-amine is limited in the provided sources, inferences derive from structural analogs:
X-ray crystallography of related chroman/amine systems reveals key packing motifs:
Table 2: Summary of Key Structural and Physicochemical Properties
Property | Characteristics |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
Chiral Centers | C3 (3-amine) or C4 (4-amine) |
SMILES (S-3-amine) | N[C@@H]1COC2=C(C=C(OC)C=C2)C1 |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 3 (amine N, two ether O) |
Predicted Solubility | Moderate in polar organics; low in water |
Synthesis Insight: Though beyond the requested scope, synthetic routes typically involve cyclization of substituted phenols with allylamines, followed by stereoselective amination [3] [4].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6